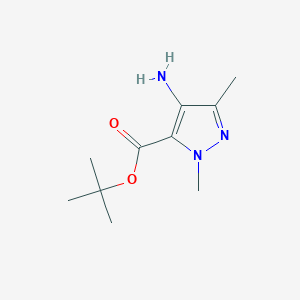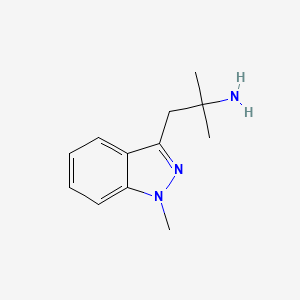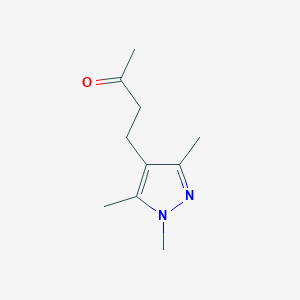
Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate is a chemical compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a carboxylate ester group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and an appropriate cyclobutane precursor.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate ester group can be formed by reacting the hydroxycyclobutane derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and carboxylate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Methyl (1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl (1s,3s)-1-(2-bromophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.
Methyl (1s,3s)-1-(2-methylphenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.
These compounds share structural similarities but differ in their chemical properties and reactivity due to the different substituents on the phenyl ring. The presence of the fluorine atom in this compound imparts unique electronic and steric effects, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
methyl 1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-16-11(15)12(6-8(14)7-12)9-4-2-3-5-10(9)13/h2-5,8,14H,6-7H2,1H3 |
InChI Key |
CRTQIYNKNGQVNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


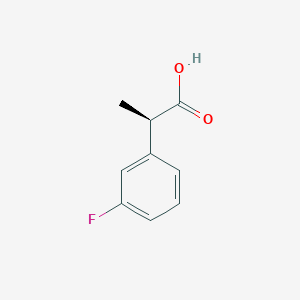
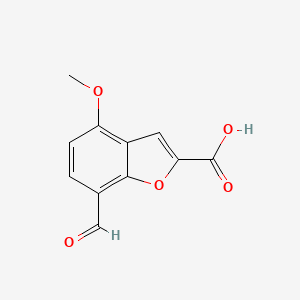
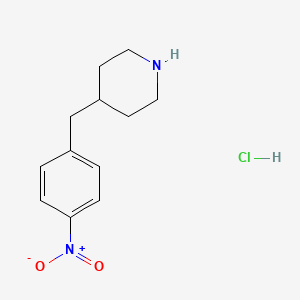
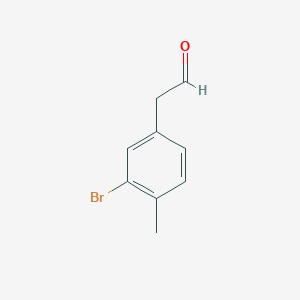
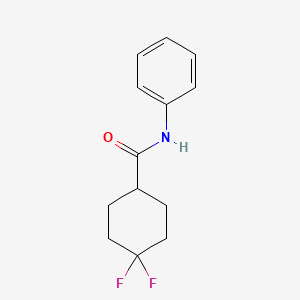
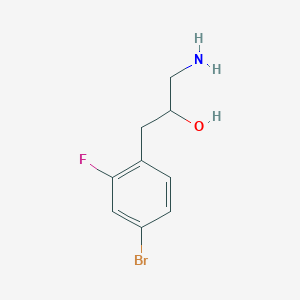
![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
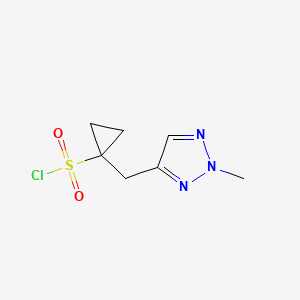
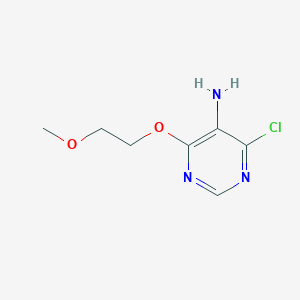
![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)
